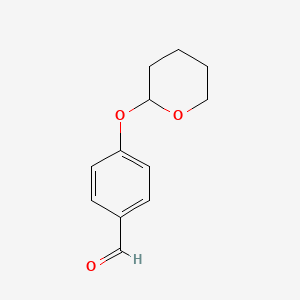

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Description

BenchChem offers high-quality 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKABQMBXCBINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460161 | |

| Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74189-56-3 | |

| Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and application of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde (THP-4-HBA). As a pivotal intermediate in multi-step organic synthesis, THP-4-HBA serves as the protected form of 4-hydroxybenzaldehyde, enabling a wide array of chemical transformations by masking the reactive phenolic hydroxyl group. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental considerations. We will explore its structural characteristics, spectroscopic signature, and the mechanistic underpinnings of the tetrahydropyranyl (THP) protecting group strategy.

Introduction: The Strategic Importance of Phenolic Protection

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selective modification of multifunctional molecules is paramount. Phenolic hydroxyl groups, while offering a versatile handle for chemical modification, can also interfere with desired reactions at other sites within a molecule due to their acidity and nucleophilicity. This necessitates the use of "protecting groups" – temporary chemical modifications that mask a reactive functional group, rendering it inert to specific reaction conditions.

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is the product of such a strategy, where the phenolic hydroxyl of 4-hydroxybenzaldehyde is protected as a tetrahydropyranyl (THP) ether. The THP group is a widely employed protecting group for alcohols and phenols due to its ease of introduction, general stability across a broad range of non-acidic reagents (including organometallics, hydrides, and acylating agents), and its clean removal under mild acidic conditions.[1][2] This guide delves into the core physicochemical attributes that define the utility and handling of this important synthetic building block.

Molecular Identity and Core Physicochemical Data

The fundamental identity of a chemical compound is rooted in its structure and associated physical constants. These parameters govern its reactivity, solubility, and handling requirements.

Chemical and Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(oxan-2-yloxy)benzaldehyde | [3] |

| Synonyms | 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, 4-(2-Tetrahydropyranyloxy)benzaldehyde | [3][4] |

| CAS Number | 74189-56-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4][5] |

| Molecular Weight | 206.24 g/mol | [3][4][5] |

| Canonical SMILES | C1CCOC(C1)OC2=CC=C(C=C2)C=O | [3][6] |

| InChIKey | QYKABQMBXCBINA-UHFFFAOYSA-N | [3][6] |

Tabulated Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties that are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 356.2 ± 32.0 °C (Predicted) | [7] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage Temp. | 2-8°C, stored under nitrogen | [7] |

| Topological Polar Surface Area | 35.5 Ų | [3][4] |

| Rotatable Bond Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| XLogP3-AA (Lipophilicity) | 2.2 | [3] |

| Monoisotopic Mass | 206.094294304 Da | [3][4] |

The Tetrahydropyranyl (THP) Ether: A Mechanistic Deep Dive

The utility of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is inextricably linked to the chemistry of the THP protecting group. Understanding its formation and cleavage is essential for its effective application.

The THP group forms an acetal with the hydroxyl group it protects. This acetal linkage is stable to strongly basic conditions, nucleophiles like Grignard reagents, and reducing agents such as lithium aluminum hydride.[8] However, it is readily cleaved by acidic hydrolysis.

Protection Mechanism: Acetal Formation

The protection reaction involves the acid-catalyzed addition of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to the double bond of 3,4-dihydro-2H-pyran (DHP). The mechanism proceeds via an oxocarbenium ion intermediate, which is then trapped by the phenol.[8]

Caption: Acid-catalyzed protection of a phenol with DHP.

Deprotection Mechanism: Acetal Hydrolysis

The removal of the THP group is essentially the reverse of the protection mechanism. It is an acid-catalyzed hydrolysis that regenerates the hydroxyl group and releases tetrahydropyran-2-ol, which exists in equilibrium with 5-hydroxypentanal.[8]

Caption: Acid-catalyzed deprotection (hydrolysis) of a THP ether.

Experimental Protocols and Characterization

A self-validating system requires robust protocols for both synthesis and characterization to ensure the identity and purity of the material.

Synthesis Protocol: Tetrahydropyranylation of 4-Hydroxybenzaldehyde

This procedure is a representative method for the synthesis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. The use of pyridinium p-toluenesulfonate (PPTS) is often preferred as it is a milder acid catalyst, reducing the risk of side reactions.[2]

Workflow Diagram

Caption: General workflow for the synthesis of THP-4-HBA.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the solids under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Allow the reaction to stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a critical, self-validating step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (δ ≈ 9.8-10.0 ppm), aromatic protons on the disubstituted benzene ring (two doublets, δ ≈ 7.0-7.9 ppm), a distinct signal for the anomeric proton of the THP ring (the O-CH-O proton, δ ≈ 5.5 ppm), and a series of multiplets for the remaining methylene protons of the THP ring (δ ≈ 1.5-3.9 ppm).

-

¹³C NMR: Key signals include the aldehyde carbonyl carbon (δ ≈ 191 ppm), the aromatic carbons (δ ≈ 115-162 ppm), the anomeric carbon (δ ≈ 96-98 ppm), and the aliphatic carbons of the THP ring (δ ≈ 20-65 ppm).[9]

-

-

Infrared (IR) Spectroscopy:

-

The most telling change from the starting material (4-hydroxybenzaldehyde) is the disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹).[10][11]

-

Key absorptions for the product include a strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹, C-O-C ether stretches at ~1000-1250 cm⁻¹, and aromatic C=C and C-H stretches.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₄O₃ by matching the observed monoisotopic mass to the calculated value of 206.0943 Da.[3]

-

Electron ionization (EI) mass spectra may show the molecular ion peak (M⁺) at m/z = 206 and a prominent fragment from the loss of the benzaldehyde moiety (m/z = 85, corresponding to the protonated DHP fragment).

-

Applications in Research and Drug Development

The primary role of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is as a versatile intermediate. By protecting the phenolic hydroxyl, it unlocks synthetic pathways that would otherwise be unfeasible.

-

Multi-step Synthesis: It allows for transformations on the aldehyde group (e.g., Wittig reactions, reductions, Grignard additions) or modifications to other parts of a more complex molecule without interference from the phenol.

-

Biologically Active Molecules: The pyran ring system is a common scaffold in a multitude of natural products and synthetic drugs with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[12][13][14] This makes THP-protected building blocks like this one valuable starting points in medicinal chemistry campaigns.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing vapors or mist.

-

Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[7]

-

Conclusion

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is more than a simple derivative; it is a strategic tool in the arsenal of the synthetic chemist. Its well-defined physicochemical properties, coupled with the reliable and reversible nature of the THP protecting group, provide a robust platform for the construction of complex molecular architectures. This guide has synthesized the critical technical data, mechanistic rationale, and practical protocols necessary for the confident and effective use of this compound in research and development settings.

References

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Proprep. What is a THP protecting group, and how is it used in organic synthesis?. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. [Link]

-

PubChem. 4-(Tetrahydropyran-4-yloxy)benzaldehyde. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

ResearchGate. A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. [Link]

-

ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. [https://www.researchgate.net/publication/289028887_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

- Google Patents. EP1516879A1 - Process for producing pyran.

-

ResearchGate. (PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

-

PubChemLite. 4-(2-tetrahydro-2h-pyranoxy)benzaldehyde (C12H14O3). [Link]

-

ResearchGate. 4H-Pyran-based biologically active molecules. [Link]

- Google Patents. US20050004210A1 - Process for producing a pyran compound.

-

ResearchGate. The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). [Link]

-

Chemchart. Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1). [Link]

-

National Institutes of Health. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

NIST. 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-. [Link]

-

MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

-

ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... [Link]

-

Cheméo. Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). [Link]

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 4-(2-tetrahydro-2h-pyranoxy)benzaldehyde (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 7. 4-(TETRAHYDRO-PYRAN-2-YLOXY)-BENZALDEHYDE CAS#: 74189-56-3 [m.chemicalbook.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. rsc.org [rsc.org]

- 10. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [chemicalbook.com]

- 11. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 12. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde CAS number 74189-56-3

An In-Depth Technical Guide to 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Introduction: The Strategic Importance of a Protected Aldehyde

In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the ability to selectively modify one functional group in the presence of others is paramount. 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde (CAS No. 74189-56-3) stands as a quintessential example of a strategically valuable building block. It is the protected form of 4-hydroxybenzaldehyde, where the reactive phenolic hydroxyl group is masked as a tetrahydropyranyl (THP) ether. This protection strategy liberates the aldehyde moiety for a wide array of chemical transformations, preventing unwanted side reactions of the phenol. This guide provides an in-depth technical overview of its properties, synthesis, deprotection, applications, and safe handling for researchers and drug development professionals.

Physicochemical and Structural Properties

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is a stable, versatile intermediate whose physical properties are critical for its application in synthesis. It is typically a solid or semi-solid at room temperature.

| Property | Value | Source |

| CAS Number | 74189-56-3 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Solid or semi-solid | |

| Boiling Point | 356.2 ± 32.0 °C (Predicted) | [2] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere |

The Chemistry of Protection: Synthesis and Mechanism

The synthesis of 4-(tetrahydro-pyran-2-yloxy)-benzaldehyde involves the formation of an acetal, a reaction class that is fundamental to the use of THP as a protecting group for alcohols.[4] The THP ether is renowned for its stability in the presence of organometallic reagents, strong bases, and hydrides, making it a robust choice for multi-step synthesis.[5][6]

Synthesis Mechanism: Acid-Catalyzed Acetal Formation

The reaction proceeds via the acid-catalyzed addition of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to 3,4-dihydro-2H-pyran (DHP).

-

Protonation of DHP : The acid catalyst (commonly p-toluenesulfonic acid, TsOH, or pyridinium p-toluenesulfonate, PPTS) protonates the double bond of DHP.[4]

-

Carbocation Formation : This protonation generates a resonance-stabilized carbocation (an oxonium ion), which is highly electrophilic.[4]

-

Nucleophilic Attack : The lone pair of electrons on the oxygen of the 4-hydroxybenzaldehyde's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon.[4]

-

Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the final product, the THP ether.[4]

Caption: Acid-catalyzed THP protection workflow.

Field-Proven Experimental Protocol: Synthesis

This protocol is a representative method for the efficient synthesis of the title compound.

-

Setup : To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 eq).

-

Reagent Addition : Slowly add 3,4-dihydro-2H-pyran (DHP) (approx. 1.2 eq) to the stirring solution at room temperature.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

The Chemistry of Deprotection: Regenerating the Phenol

The utility of the THP group lies in its facile removal under mild acidic conditions, which typically do not affect other acid-sensitive functionalities if conditions are carefully chosen.[6] The deprotection is an acidic hydrolysis of the acetal back to its constituent alcohol and hemiacetal.[4][5]

Deprotection Mechanism: Acid-Catalyzed Hydrolysis

-

Protonation : The ether oxygen of the THP group is protonated by an acid catalyst.

-

Cleavage : The protonated ether cleaves, forming the stable, resonance-stabilized carbocation and releasing the free 4-hydroxybenzaldehyde.

-

Hydration & Ring Opening : In the presence of water, the carbocation is trapped to form a hemiacetal, which exists in equilibrium with its open-chain form, 5-hydroxypentanal.[4][7]

Caption: Acid-catalyzed THP deprotection workflow.

Field-Proven Experimental Protocol: Deprotection

This protocol describes a common and effective method for cleaving the THP ether.

-

Setup : Dissolve the 4-(tetrahydro-pyran-2-yloxy)-benzaldehyde (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).

-

Reaction : Stir the solution at room temperature or warm gently (e.g., 40-50 °C) for 1-3 hours.

-

Monitoring : Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up : Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification : Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product, 4-hydroxybenzaldehyde, can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The pyran structural motif is a privileged scaffold found in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antioxidant, and antimicrobial effects.[8][9][10] 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde serves as a crucial intermediate for accessing these complex structures. By protecting the phenolic hydroxyl group, chemists can perform selective transformations on the aldehyde, such as:

-

Wittig reactions to form stilbene derivatives.

-

Grignard additions to create secondary alcohols.

-

Reductive aminations to synthesize benzylamines.

-

Oxidations to form the corresponding benzoic acid.

A closely related compound, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, has been identified as an effective tyrosinase inhibitor, highlighting the utility of this protecting group strategy in developing cosmetic and therapeutic agents for hyperpigmentation.[11] The title compound is a direct precursor to such molecules, enabling the synthesis of diverse libraries for screening and drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4-(tetrahydro-pyran-2-yloxy)-benzaldehyde is essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

-

H302 : Harmful if swallowed.[12]

-

H312 : Harmful in contact with skin.

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.[3]

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).

Precautionary Measures & PPE

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

First Aid

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] For long-term stability, store under an inert atmosphere at 2-8°C. Keep away from strong oxidizing agents.[13]

Conclusion

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is more than just a chemical intermediate; it is a strategic tool that enables complex synthetic pathways. Its value lies in the robust nature of the THP protecting group, which is easy to install and remove under specific, mild conditions. This allows for the selective manipulation of the aldehyde functional group, making it an indispensable building block for researchers in medicinal chemistry, natural product synthesis, and materials science. A thorough understanding of its properties, reaction mechanisms, and safety protocols is crucial for its effective and safe utilization in the laboratory.

References

-

4-(TETRAHYDRO-PYRAN-2-YLOXY)-BENZALDEHYDE CAS 74189-56-3. (n.d.). Molbase. Retrieved from [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet: 4-Hydroxybenzaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]

-

Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-(Tetrahydropyran-4-yloxy)benzaldehyde | C12H14O3 | CID 15034751. (n.d.). PubChem. Retrieved from [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

THP Protection - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. (2025, August 7). ResearchGate. Retrieved from [https://www.researchgate.net/publication/282329381_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

- Process for producing pyran. (n.d.). Google Patents.

-

Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). MDPI. Retrieved from [Link]

- Process for producing a pyran compound. (n.d.). Google Patents.

-

4H-Pyran-based biologically active molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

2H-Pyran-2-ol, tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(TETRAHYDRO-PYRAN-2-YLOXY)-BENZALDEHYDE CAS#: 74189-56-3 [m.chemicalbook.com]

- 3. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 2H-Pyran-2-ol, tetrahydro- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde, a molecule of interest in organic synthesis, particularly as a protected form of 4-hydroxybenzaldehyde.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of small molecules.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry. Its power lies in its ability to provide detailed information about the structure of a molecule at the atomic level. For a synthetic chemist, confirming the successful protection of a functional group is a critical step. In the case of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde, the tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl. ¹H NMR spectroscopy provides unambiguous evidence for the formation of the THP ether linkage and allows for the complete structural assignment of the molecule.

This guide will deconstruct the ¹H NMR spectrum of the title compound, explaining the theoretical underpinnings of the observed signals, providing a practical protocol for data acquisition, and offering a detailed, peak-by-peak interpretation.

Foundational Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum is defined by three key parameters for each proton or group of equivalent protons:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm value (downfield).[4][5]

-

Integration: The area under a signal is proportional to the number of protons it represents.[6] This provides a ratio of the different types of protons in the molecule.

-

Multiplicity (Splitting Pattern): This is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The pattern is generally predicted by the "n+1" rule, where 'n' is the number of adjacent, non-equivalent protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[7]

For 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde, we can dissect the molecule into two key regions for analysis: the aromatic (benzaldehyde) portion and the aliphatic (THP) portion.

The Aromatic Region: Anisotropy and Substituent Effects

The protons on the benzene ring are significantly deshielded and appear at high chemical shifts (typically 7-8 ppm). This is due to the anisotropic effect , where the circulation of π-electrons in the aromatic ring generates a local magnetic field that reinforces the external applied field at the periphery of the ring where the protons are located.[8][9][10]

Furthermore, the two electron-withdrawing groups—the aldehyde (-CHO) and the ether oxygen (-OTHP)—exert opposing electronic effects on the ring. The aldehyde group is deactivating, pulling electron density from the ortho and para positions, while the ether oxygen is activating, donating electron density via resonance to its ortho and para positions. This interplay results in a distinct chemical shift for each aromatic proton.

The Aliphatic Region: The Tetrahydropyran (THP) Moiety

The THP ring contains several methylene (-CH₂-) groups and a unique acetal proton (O-CH-O).

-

The acetal proton is highly deshielded for an aliphatic proton due to being bonded to two electronegative oxygen atoms. Its signal is a key diagnostic marker for the presence of the THP group.[11]

-

The methylene protons of the THP ring are diastereotopic, meaning they are in different chemical environments. This, combined with coupling to adjacent protons, results in complex multiplets in the aliphatic region of the spectrum.[11][12]

Experimental Protocol: Acquiring a High-Quality Spectrum

A robust and reproducible experimental procedure is paramount for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Compound Purity: Ensure the sample of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is of sufficient purity, as impurities will complicate the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Its residual proton signal at ~7.26 ppm does not typically interfere with the key signals of the analyte.[13]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.[14]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][13]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Instrument Setup and Data Acquisition

The following steps outline a general procedure on a modern Fourier Transform NMR (FT-NMR) spectrometer.[14][15]

-

Instrument Preparation: Ensure the spectrometer is properly tuned and the temperature is stable (typically 25 °C or 298 K).[16]

-

Sample Insertion: Insert the NMR tube into the spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[17][18]

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard 1D proton pulse sequence.

-

Number of Scans (NS): A value of 8 or 16 is typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is appropriate for standard acquisition.[14]

-

-

Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.[19][20]

Data Processing

-

Fourier Transform: Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.[20][21][22]

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the peaks in the spectrum to determine the relative proton ratios.[6]

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde can be analyzed by assigning each signal to the corresponding protons in the molecule.

mol [label=<

Ha

|

C__C__C

///\

Hc_CC__C_HbO__C_Ha

/|

C__C__C_O_CH'_CH2(e)

|||||

HbHcHdCH2(g)_CH2(f)

>]; } Figure 2: Structure with proton labeling for assignment.| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| Hₐ | ~9.89 | Singlet (s) | 1H | - | Aldehyde proton (-CHO) | Highly deshielded due to the electronegative oxygen and the anisotropic effect of the C=O bond.[13][23][24] No adjacent protons to couple with. |

| Hₑ | ~7.85 | Doublet (d) | 2H | ~8.7 | Aromatic protons ortho to -CHO (C2-H, C6-H) | Deshielded by the electron-withdrawing aldehyde group. Coupled only to the meta protons (Hբ), resulting in a doublet.[13] |

| Hբ | ~7.20 | Doublet (d) | 2H | ~8.7 | Aromatic protons ortho to -OTHP (C3-H, C5-H) | Shielded relative to Hₑ due to the electron-donating resonance effect of the ether oxygen. Coupled only to the ortho protons (Hₑ). |

| Hₒ | ~5.50 | Triplet (t) | 1H | ~3.1 | Acetal proton (O-CH-O) | Deshielded due to attachment to two oxygen atoms. Appears as a triplet due to coupling with the two adjacent C2'-H protons.[11] |

| Hᵢ | ~3.95 | Multiplet (m) | 1H | - | Axial proton on C6' (-OCH₂-) | Part of the diastereotopic methylene group adjacent to the ring oxygen. Deshielded by the oxygen.[12] |

| Hⱼ | ~3.62 | Multiplet (m) | 1H | - | Equatorial proton on C6' (-OCH₂-) | Part of the diastereotopic methylene group adjacent to the ring oxygen. Deshielded by the oxygen.[12] |

| Hₖ, Hₗ, Hₘ | ~1.60 - 2.00 | Multiplet (m) | 6H | - | Remaining THP ring protons (C2'-H₂, C3'-H₂, C4'-H₂) | These methylene protons overlap in a complex multiplet. Their chemical shifts are typical for aliphatic cyclic ethers.[11][12][25] |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Detailed Signal Analysis

-

Aldehyde Proton (Hₐ, ~9.89 ppm): This singlet is the most downfield signal and is a definitive marker for the aldehyde functional group. Its integration value of 1H confirms its identity.

-

Aromatic Protons (Hₑ & Hբ, ~7.85 & ~7.20 ppm): The para-substituted pattern gives rise to two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing aldehyde (Hₑ) are further downfield than those ortho to the electron-donating ether oxygen (Hբ). They exhibit a typical ortho-coupling constant of ~8.7 Hz.[7]

-

Acetal Proton (Hₒ, ~5.50 ppm): This signal is characteristic of the THP ether.[11] Its appearance as a triplet confirms the successful protection of the hydroxyl group.

-

THP Ring Protons (~1.60 - 3.95 ppm): The six methylene protons and the remaining two protons on the carbon adjacent to the ring oxygen produce a series of complex, overlapping multiplets. The protons on the carbon adjacent to the ring oxygen (C6'-H₂) are the most deshielded of this group, appearing between 3.6-4.0 ppm. The remaining six protons on C2', C3', and C4' appear further upfield in the 1.6-2.0 ppm range.[12][25]

Conclusion

The ¹H NMR spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde provides a clear and detailed structural fingerprint of the molecule. Each signal can be logically assigned based on fundamental principles of chemical shift, integration, and spin-spin coupling. The characteristic downfield singlet of the aldehyde proton, the pair of doublets in the aromatic region, and the diagnostic acetal proton triplet collectively confirm the identity and purity of the compound. This guide serves as a practical reference for researchers employing NMR spectroscopy for routine structural verification in the field of synthetic chemistry.

References

-

BioPchem. Signal Analysis in NMR: How Fourier Transform works. [Online] Available at: [Link]

-

University of California, Davis. NMR Data Processing. [Online] Available at: [Link]

-

Indian Institute of Science. Fourier Transform - Nuclear Magnetic Resonance. [Online] Available at: [Link]

-

YouTube. Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. [Online] 2023-05-06. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Online] Available at: [Link]

-

Chemistry LibreTexts. 14.2: Fourier Transform NMR. [Online] 2014-08-21. Available at: [Link]

-

Environmental Science & Technology Letters. Exploring Fourier Transform NMR: Enhancing Spectroscopy Efficiency. [Online] 2024-07-01. Available at: [Link]

-

PubMed. Antiaromaticity proved by the anisotropic effect in 1H NMR spectra. [Online] 2012-06-14. Available at: [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Online] Available at: [Link]

-

Modgraph Consultants Ltd. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Online] 2004-02-18. Available at: [Link]

-

University of Maryland. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Online] 2023-07-24. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Online] Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]

-

Organic & Biomolecular Chemistry. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. [Online] Available at: [Link]

-

Weizmann Institute of Science. Measuring 1H NMR Spectra. [Online] Available at: [Link]

-

Modgraph Consultants Ltd. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Online] Available at: [Link]

-

Unknown Source. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Online] Available at: [Link]

-

R-NMR. SOP data acquisition. [Online] Available at: [Link]

-

University of Wisconsin-Platteville. 1H NMR: Intermediate Level, Spectrum 6. [Online] Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Online] Available at: [Link]

-

National Institutes of Health. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. [Online] 2019-02-26. Available at: [Link]

-

Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). [Online] 2021-12-15. Available at: [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

-

Semantic Scholar. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Online] 2003-01-01. Available at: [Link]

-

Unknown Source. Chemical shifts. [Online] Available at: [Link]

-

The Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. [Online] Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

-

PubChem. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. [Online] Available at: [Link]

-

ATB (Automated Topology Builder). 4-Hydroxybenzaldehyde | C7H6O2 | MD Topology | NMR | X-Ray. [Online] Available at: [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Online] Available at: [Link]

-

MDPI. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Online] Available at: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Online] 2014-08-21. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] 2024-10-08. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Online] Available at: [Link]

-

YouTube. NMR 5: Coupling Constants. [Online] 2023-05-15. Available at: [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Online] Available at: [Link]

Sources

- 1. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Antiaromaticity proved by the anisotropic effect in 1H NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arsdcollege.ac.in [arsdcollege.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. Exploring Fourier Transform NMR: Enhancing Spectroscopy Efficiency • Environmental Studies (EVS) Institute [evs.institute]

- 16. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commons.ggc.edu [commons.ggc.edu]

- 18. weizmann.ac.il [weizmann.ac.il]

- 19. biopchem.education [biopchem.education]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 22. chem.rutgers.edu [chem.rutgers.edu]

- 23. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]

- 24. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 25. rsc.org [rsc.org]

13C NMR spectral data for 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

An In-depth Technical Guide to the 13C NMR Spectral Data of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Introduction

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde core protected by a tetrahydropyranyl (THP) ether. This protecting group strategy is common in multi-step organic synthesis to mask the reactivity of the phenolic hydroxyl group while transformations are carried out on the aldehyde functionality or other parts of the molecule. Accurate structural verification at each synthetic step is paramount for the success of a synthetic campaign, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive, non-destructive analytical technique for this purpose.[1][2]

This technical guide provides a detailed analysis of the ¹³C NMR spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying chemical principles that govern the observed chemical shifts. We will dissect the molecule's electronic environment to provide a causal explanation for the resonance of each unique carbon atom, present a standard protocol for data acquisition, and furnish the necessary visual aids to facilitate a comprehensive understanding.

Core Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of 1/2.[3] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition is the nucleus's resonance frequency.

The key to ¹³C NMR's utility in structure elucidation is the chemical shift (δ) . The resonance frequency of a specific carbon nucleus is exquisitely sensitive to its local electronic environment. Electron density around a nucleus creates a small magnetic field that opposes the external field, "shielding" the nucleus.

-

Shielded carbons (high electron density) require a lower frequency (or higher field) to achieve resonance and appear upfield (lower ppm value) in the spectrum.

-

Deshielded carbons (low electron density) are more exposed to the external field, require a higher frequency for resonance, and appear downfield (higher ppm value).[2]

Factors that cause deshielding include proximity to electronegative atoms (like oxygen) and sp² or sp hybridization.[2] The chemical shift range for ¹³C NMR is broad, typically 0-220 ppm, which minimizes signal overlap even in complex molecules.[4][5]

Structural Analysis and ¹³C NMR Peak Assignments

The structure of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde contains 12 unique carbon atoms, and thus, its proton-decoupled ¹³C NMR spectrum is expected to display 12 distinct signals. The numbering scheme used for assignment is presented in the diagram below.

Caption: Molecular structure and atom numbering for ¹³C NMR assignment.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. These values are derived from established data for benzaldehyde, THP-ethers, and substituent chemical shift (SCS) principles.[6][7][8][9]

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C7 (CHO) | sp² | ~191.0 | Aldehyde Carbonyl: This carbon is double-bonded to an electronegative oxygen atom, making it highly electron-deficient and the most deshielded carbon in the molecule. Its chemical shift is characteristic of aldehydes.[6] |

| C4 | sp² | ~162.5 | Aromatic C-O: Directly bonded to the ether oxygen, this carbon is significantly deshielded due to the oxygen's electronegativity and resonance effects. |

| C1 | sp² | ~131.5 | Aromatic C-CHO: The carbon to which the aldehyde group is attached. It is deshielded, but less so than C4. |

| C2, C6 | sp² | ~132.0 | Aromatic CH (ortho to CHO): These carbons are influenced by the electron-withdrawing aldehyde group, causing a downfield shift. |

| C3, C5 | sp² | ~117.0 | Aromatic CH (ortho to O-THP): These carbons are shielded by the electron-donating effect of the ether oxygen through resonance, shifting them significantly upfield relative to other aromatic carbons. |

| C8 | sp³ | ~96.5 | Acetal Carbon (O-C-O): This carbon is bonded to two electronegative oxygen atoms (the ether linkage and the ring oxygen), causing a strong deshielding effect. This is a characteristic peak for a THP ether.[9] |

| C12 | sp³ | ~62.0 | THP Ring C-O: This carbon is adjacent to the ring oxygen and is deshielded accordingly. |

| C9 | sp³ | ~30.0 | THP Ring CH₂: A standard aliphatic carbon, moderately shielded. |

| C11 | sp³ | ~25.0 | THP Ring CH₂: Another typical aliphatic carbon. |

| C10 | sp³ | ~19.0 | THP Ring CH₂: The most shielded carbon in the THP ring, being furthest from the oxygen atoms. |

Experimental Protocol for Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance of the ¹³C isotope (~1.1%) necessitates signal averaging over many scans to achieve an adequate signal-to-noise ratio.[10]

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 15-25 mg of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde in approximately 0.5-0.7 mL of a deuterated solvent.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single solvent peak at ~77.16 ppm, which can be used as a secondary reference.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.0 ppm.[6]

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[10]

-

Set the acquisition parameters for a standard proton-decoupled 1D ¹³C experiment (e.g., zgpg30 on a Bruker instrument). Key parameters include:

-

Spectral Width (SW): 0-220 ppm, sufficient to cover the entire range of organic carbon chemical shifts.[4]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses to allow carbon nuclei to return to equilibrium. This is crucial for obtaining accurate signal intensities, although ¹³C NMR is not typically used for quantitative analysis without specific experimental setups.[10]

-

Number of Scans (NS): A large number of scans (e.g., 1024 to 4096) is required to overcome the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Phase correct the spectrum to ensure all peaks are positive and have a pure absorption lineshape.

-

Apply a baseline correction to create a flat, noise-free baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Caption: Experimental workflow for ¹³C NMR spectral analysis.

Conclusion

The ¹³C NMR spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde provides a unique fingerprint that confirms its molecular structure. The 12 distinct signals correspond directly to the 12 unique carbon environments. The highly deshielded aldehyde carbonyl (~191.0 ppm) and acetal carbon (~96.5 ppm) are the most diagnostic peaks, confirming the presence of both the benzaldehyde and THP-ether moieties. The chemical shifts of the aromatic carbons clearly reflect the opposing electronic effects of the electron-withdrawing aldehyde and the electron-donating ether group. This guide provides a robust framework for the interpretation of this spectrum, grounded in fundamental principles and supported by a standardized experimental protocol, ensuring its utility for professionals in chemical research and development.

References

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]

-

Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Available from: [Link]

-

Slideshare. C-13 NMR Spectroscopy. Available from: [Link]

-

University of Regensburg. Applications of 13C NMR. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024-03-19). Available from: [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. (2021-04-06). Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2025-08-09). Available from: [Link]

-

The Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. 13C Applications [ch.ic.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Tetrahydropyran(142-68-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the FT-IR Analysis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocol to deliver a nuanced understanding of the principles, experimental design, and data interpretation integral to achieving robust and reliable analytical outcomes. We will explore the causality behind methodological choices, establish a self-validating experimental workflow, and ground our discussion in authoritative spectroscopic principles. The guide culminates in a detailed interpretation of the compound's FT-IR spectrum, correlating specific vibrational modes to its distinct functional groups.

Introduction: The Analytical Imperative

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde (THP-benzaldehyde) is a key intermediate in organic synthesis, notable for its protected hydroxyl group which allows for selective reactions at the aldehyde functionality. The tetrahydropyran (THP) protecting group is widely employed due to its stability under various conditions and its straightforward removal. For quality control, reaction monitoring, and structural confirmation in drug development and chemical synthesis, a rapid and non-destructive analytical technique is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an ideal tool for this purpose.[1] By probing the vibrational transitions of molecular bonds, FT-IR provides a unique "fingerprint" of a compound's functional groups. This guide will elucidate the application of Attenuated Total Reflectance (ATR)-FT-IR, a technique prized for its minimal sample preparation and high-quality spectral acquisition, for the analysis of THP-benzaldehyde.[2][3][4]

Foundational Principles: Why FT-IR is the Right Tool

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in the molecular bonds.[5] The frequency of these vibrations is dependent on the bond type, the mass of the bonded atoms, and the overall molecular environment. This specificity allows for the identification of characteristic functional groups.

For 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde, with its molecular formula C12H14O3[6][7][8], we are particularly interested in identifying the vibrational modes associated with:

-

The aromatic aldehyde group (C=O and aldehydic C-H)

-

The tetrahydropyran (THP) ether linkage (C-O-C)

-

The aromatic ring (C=C and C-H)

-

The aliphatic C-H bonds within the THP ring

The selection of Attenuated Total Reflectance (ATR) as the sampling technique is a deliberate choice driven by efficiency and data quality. ATR works by passing an infrared beam through a crystal of high refractive index.[3][4] The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[2][4] This interaction allows for the acquisition of an IR spectrum with virtually no sample preparation, a significant advantage over traditional transmission methods that require the preparation of KBr pellets or liquid cells.[2][3]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure reproducibility and accuracy. Each step is accompanied by its scientific rationale.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).[9]

Sample:

-

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde, solid powder.

Workflow Diagram:

Caption: A stepwise workflow for reliable ATR-FT-IR data acquisition.

Detailed Steps:

-

Instrument Preparation:

-

Action: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Rationale: A stable instrument temperature minimizes drift and ensures wavenumber accuracy.

-

-

Crystal Cleaning:

-

Action: Meticulously clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., isopropanol). Allow the solvent to fully evaporate.

-

Rationale: Any residue on the crystal will contribute to the spectrum, leading to erroneous data.

-

-

Background Acquisition:

-

Action: Acquire a background spectrum. This is a measurement of the ambient environment (air) and the instrument itself.

-

Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts. This is a critical step for data integrity.

-

-

Sample Application:

-

Action: Place a small, representative amount of the 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde powder onto the center of the ATR crystal.

-

Rationale: Only a small amount of sample is needed as the evanescent wave only penetrates a few microns into the sample.[2]

-

-

Ensuring Optimal Contact:

-

Action: Use the ATR's pressure clamp to apply firm, consistent pressure to the solid sample.

-

Rationale: Good contact between the sample and the crystal is essential for a strong, high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.[4]

-

-

Spectrum Acquisition:

-

Action: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum.

-

-

Post-Measurement Cleaning:

-

Action: Remove the sample and clean the ATR crystal as described in step 2.

-

Rationale: Prevents cross-contamination of subsequent samples.

-

-

Data Processing:

-

Action: Apply an ATR correction algorithm if available in the software. Perform baseline correction if necessary.

-

Rationale: The penetration depth of the evanescent wave is wavelength-dependent, which can skew peak intensities at lower wavenumbers. The ATR correction compensates for this effect. Baseline correction removes any broad, underlying instrumental or sample-induced background shifts.

-

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is a composite of the characteristic absorptions of its constituent functional groups. The following table summarizes the expected key absorption bands.

Table 1: Characteristic FT-IR Absorption Bands for 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Weak to Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (THP Ring) | Medium to Strong |

| 2850 - 2820 & 2750 - 2720 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak to Medium |

| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1610 - 1580 & 1500 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1270 - 1230 & 1150 - 1050 | C-O Stretch | Aryl Ether & Alkyl Ether | Strong |

Detailed Analysis of Spectral Regions:

-

C-H Stretching Region (3100 - 2700 cm⁻¹):

-

Aromatic C-H: Weak to medium peaks are expected just above 3000 cm⁻¹ due to the stretching of the C-H bonds on the benzene ring.[10]

-

Aliphatic C-H: Stronger absorptions between 2960 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) groups of the tetrahydropyran ring.[11]

-

Aldehydic C-H: A hallmark of aldehydes is the appearance of one or two weaker peaks, often referred to as a Fermi doublet, in the 2850-2720 cm⁻¹ range.[12] The peak around 2720 cm⁻¹ is particularly diagnostic and helps distinguish an aldehyde from a ketone.[5][12]

-

-

Carbonyl Stretching Region (1750 - 1650 cm⁻¹):

-

Aromatic Aldehyde C=O: A very strong and sharp absorption is expected in the 1710-1685 cm⁻¹ range.[5][12] The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[13][14] This is one of the most prominent peaks in the spectrum.[10][15]

-

-

Aromatic C=C Stretching Region (1610 - 1450 cm⁻¹):

-

The benzene ring will exhibit characteristic C=C stretching vibrations, typically appearing as two or three medium-intensity bands in this region.

-

-

Fingerprint Region (< 1500 cm⁻¹):

-

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.

-

C-O Stretching: The most significant peaks in this region for THP-benzaldehyde will be the strong C-O stretching vibrations of the ether linkages.[1][16] We expect to see contributions from both the aryl-O (aromatic ether) and alkyl-O (cyclic ether) bonds. Phenyl alkyl ethers typically show two strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).[17] The cyclic ether C-O-C stretch will also contribute strongly in the 1150-1070 cm⁻¹ range.

-

Molecular Structure and Key Vibrational Modes:

Caption: Key vibrational modes correlated with the structure of the molecule.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive, scientifically-grounded approach to the FT-IR analysis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. By understanding the principles of ATR-FT-IR, adhering to a self-validating experimental protocol, and applying a systematic approach to spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of a strong C=O stretch around 1700 cm⁻¹, the characteristic aldehydic C-H doublet, and the strong, complex C-O stretching bands in the fingerprint region provides a robust and unique spectral signature for this molecule. This analytical framework serves as a reliable tool in the arsenal of the modern drug development and chemical synthesis professional.

References

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy. [Link]

-

AZoM. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?. [Link]

-

Berkeley Learning Hub. Aldehyde IR Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

PubChem. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. [Link]

-

PubChem. 4-(Tetrahydropyran-4-yloxy)benzaldehyde. [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Royal Society of Chemistry. FT-IR spectral studies. [Link]

-

SpectraBase. Tetrahydropyran-3-methanol - [FTIR] - Spectrum. [Link]

-

OpenStax adaptation. 18.8 Spectroscopy of Ethers. [Link]

-

Indonesian Journal of Science & Technology. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

-

MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. agilent.com [agilent.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

mass spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

An In-Depth Technical Guide to the Electron Ionization Mass Spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde (CAS 74189-56-3). As a key chemical intermediate, this compound features a benzaldehyde core protected by a tetrahydropyranyl (THP) ether. Understanding its mass spectrum is critical for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development. This document elucidates the principal fragmentation pathways, offers a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents visual workflows and fragmentation diagrams to facilitate a deeper understanding for researchers, scientists, and analytical chemists.

Introduction and Molecular Properties

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is a derivative of 4-hydroxybenzaldehyde where the phenolic hydroxyl group is protected as an acetal, specifically a tetrahydropyranyl (THP) ether. This protection strategy is common in multi-step organic synthesis. Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for its characterization. EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[1][2] This fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The presence of both an aromatic aldehyde and a cyclic acetal functionality results in a predictable yet complex mass spectrum, dominated by characteristic cleavages of both moieties.

The analysis herein is grounded in the fundamental principles of mass spectrometry, which posits that fragmentation occurs at the most labile bonds and leads to the formation of the most stable positive ions.[3] The stability of aromatic and resonance-stabilized carbocations heavily influences the observed fragmentation pathways.

Table 1: Molecular Properties of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

| Property | Value | Source(s) |

| CAS Number | 74189-56-3 | [4][5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5][6] |

| Molecular Weight | 206.24 g/mol | [4][6] |

| Monoisotopic Mass | 206.0943 Da | [5][6] |

| Structure | 4-(CHO)-C₆H₄-O-CH(CH₂)₄O | [6] |

Experimental Protocol: GC-MS Analysis

The following protocol describes a self-validating system for the robust analysis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. The choice of parameters is dictated by the compound's volatility and thermal stability, ensuring efficient separation and reproducible ionization.

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution of 10-100 µg/mL by diluting the stock solution with the same solvent. The concentration should be optimized to avoid detector saturation while ensuring adequate signal intensity.

Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250°C. This temperature ensures rapid volatilization without causing thermal degradation of the analyte.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl polydimethylsiloxane stationary phase is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy level is used because it provides highly reproducible fragmentation patterns that are consistent across different instruments, enabling comparison with library spectra.[8] It also imparts sufficient energy to overcome the ionization potentials of most organic molecules.[8]

-

Source Temperature: 230°C.[7]

-

Quadrupole Temperature: 150°C.[7]

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions and the molecular ion.

-

GC-MS Workflow Diagram

Predicted Mass Spectrum and Fragmentation Analysis

Under 70 eV electron ionization, 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde (MW = 206.24) is expected to produce a molecular ion (M⁺•) at m/z 206 . The presence of the aromatic ring helps to stabilize the molecular ion, making it observable.[9] The subsequent fragmentation is dominated by cleavages related to the THP ether and the benzaldehyde functionalities.

Primary Fragmentation Pathways

-

Formation of the Tetrahydropyranyl Cation (m/z 85): This is the most characteristic fragmentation pathway for THP ethers. It involves the cleavage of the exocyclic C-O bond connecting the THP ring to the phenoxy group. The charge is retained by the highly stable, oxygen-stabilized tetrahydropyranyl cation. This fragment is often the base peak in the spectra of THP-protected compounds.

-

Formation of the 4-Formylphenoxide Ion (m/z 121): The same initial cleavage of the ether linkage can occur where the charge is retained by the aromatic portion of the molecule, resulting in an ion at m/z 121 . This radical cation corresponds to the deprotected 4-hydroxybenzaldehyde molecular ion.

-

Aldehyde-Specific Fragmentation:

-

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 205 .[10]

-

Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), producing an ion at m/z 177 .[11][12]

-

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation:

-